

Application Notes and Protocols: Utilizing AGK2 to Study Cytoskeletal Dynamics

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Compound of Interest

Compound Name: AGK2

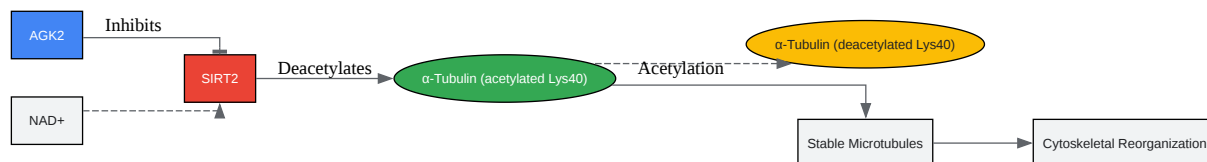
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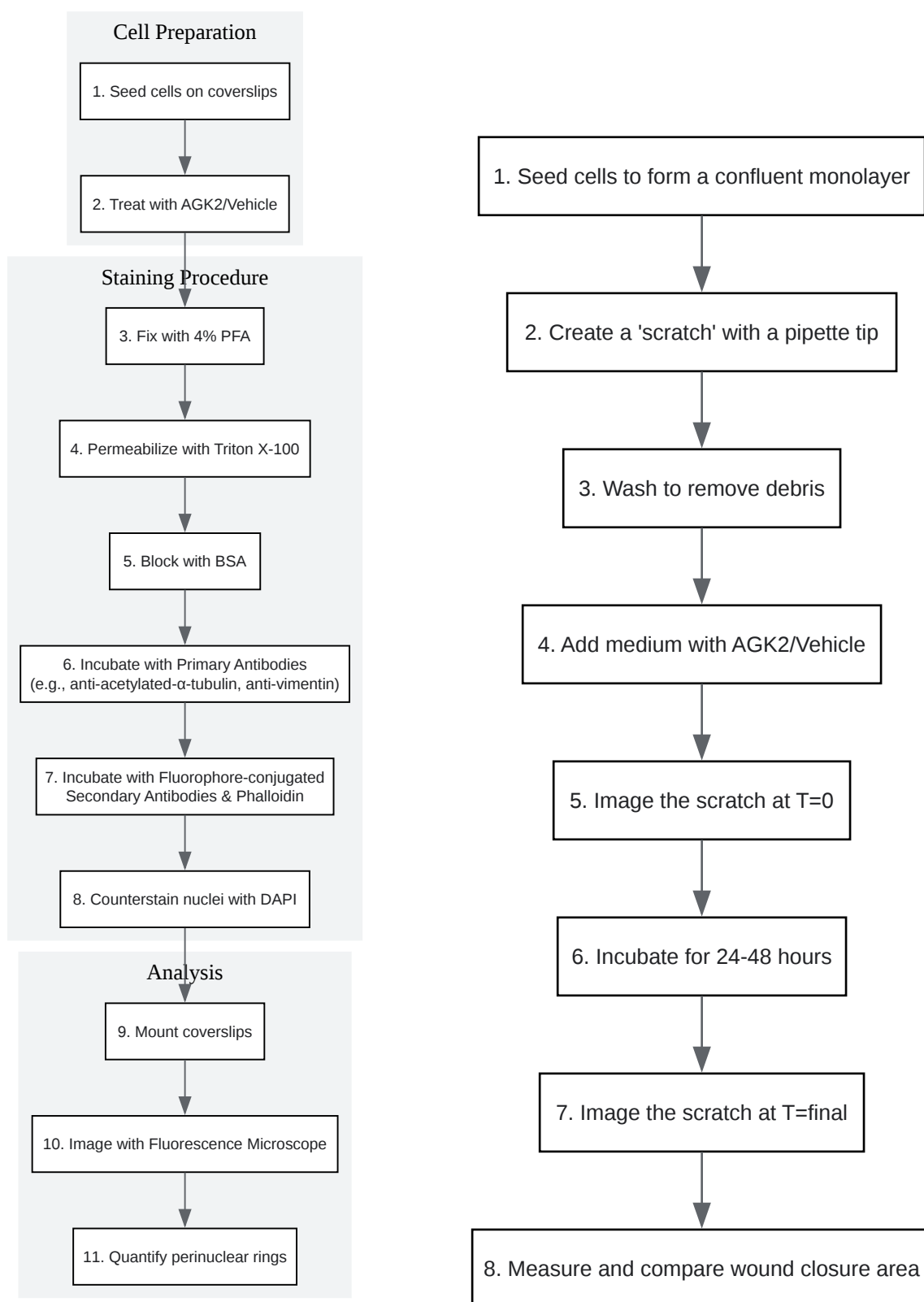
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Audience: Researchers, scientists, and drug development professionals.

Introduction: **AGK2** is a potent and selective, cell-permeable, reversible inhibitor of Sirtuin 2 (SIRT2), a member of the NAD⁺-dependent histone deacetylase family.[1][2][3] While initially characterized for its role in histone deacetylation, SIRT2 is predominantly found in the cytoplasm where it plays a crucial role in regulating the acetylation status of non-histone proteins, most notably α -tubulin, a key component of microtubules.[4][5] By inhibiting SIRT2, **AGK2** provides a powerful pharmacological tool to investigate the role of tubulin acetylation and overall cytoskeletal organization in a multitude of cellular processes, including cell migration, nuclear mechanics, and neurodegenerative disease models.[3][4][6][7]

Mechanism of Action: **AGK2** acts as a competitive inhibitor of SIRT2, binding to its C-site and blocking the binding of NAD⁺, which is essential for its deacetylase activity.[4][5] The primary downstream effect relevant to cytoskeletal dynamics is the inhibition of α -tubulin deacetylation at lysine 40.[4][5] This leads to an accumulation of acetylated α -tubulin, which is associated with more stable and flexible microtubules. This alteration in microtubule stability subsequently influences the organization of other cytoskeletal components and affects various cellular functions.





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